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molecular formula C11H11ClN2OS B8370056 5-Chloro-2-(isothiazol-5-ylmethoxy)benzylamine

5-Chloro-2-(isothiazol-5-ylmethoxy)benzylamine

Cat. No. B8370056
M. Wt: 254.74 g/mol
InChI Key: HPRQKYQJUZTLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803457B1

Procedure details

To a mixture of 2-[5-chloro-2-(isothiazol-5-ylmethoxy)benzyl]isoindole-1,3-dione (464 mg, 1.20 mmol), 2-propanol (20 mL), water (2.5 mL), and THF (25 mL) was added NaBH4 (295 mg, 7.80 mmol). The reaction was stirred at room temperature for 16 h. The organic solvent was then removed by rotary evaporation and the resulting oil was taken up in CH2Cl2 (50 mL). The organic layer was washed with water (50 mL), saturated aqueous NaCl (50 mL), dried over NaSO4, filtered, and concentrated on a rotary evaporator. This material was taken up in 2-propanol (20 mL), glacial acetic acid (1.2 mL), and water (1.0 mL) and the reaction was heated to 80° C. in a sealed tube for 24 h. The organic solvent was then removed by rotary evaporation and the resulting oil was taken up in CH2Cl2 (50 mL). The organic layer was washed with water (50 mL), saturated aqueous NaCl (50 mL), dried over NaSO4, filtered, and concentrated on a rotary evaporator to afford the title compound.
Name
2-[5-chloro-2-(isothiazol-5-ylmethoxy)benzyl]isoindole-1,3-dione
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
295 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:21][C:22]2[S:26][N:25]=[CH:24][CH:23]=2)=[C:6]([CH:19]=1)[CH2:7][N:8]1C(=O)C2C(=CC=CC=2)C1=O.CC(O)C.O.[BH4-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:21][C:22]2[S:26][N:25]=[CH:24][CH:23]=2)=[C:6]([CH:19]=1)[CH2:7][NH2:8] |f:3.4|

Inputs

Step One
Name
2-[5-chloro-2-(isothiazol-5-ylmethoxy)benzyl]isoindole-1,3-dione
Quantity
464 mg
Type
reactant
Smiles
ClC=1C=CC(=C(CN2C(C3=CC=CC=C3C2=O)=O)C1)OCC1=CC=NS1
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
295 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was then removed by rotary evaporation
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL), saturated aqueous NaCl (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
glacial acetic acid (1.2 mL), and water (1.0 mL) and the reaction was heated to 80° C. in a sealed tube for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was then removed by rotary evaporation
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL), saturated aqueous NaCl (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=CC(=C(CN)C1)OCC1=CC=NS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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